2-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-[2-(4-sulfamoylphenyl)ethyl]acetamide
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Description
The compound “2-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-[2-(4-sulfamoylphenyl)ethyl]acetamide” is a chemical compound with the molecular formula C20H21N5O4S2 . It has an average mass of 459.542 Da and a monoisotopic mass of 459.103485 Da .
Synthesis Analysis
The synthesis of similar compounds involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives . The direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can afford the target N-substituted cyanoacetamide compounds .Molecular Structure Analysis
The molecular structure of this compound includes a phenylcarbamoyl group, a thiazolyl group, and a sulfamoylphenyl group . The exact structure would require more specific information or advanced analytical techniques to determine.Chemical Reactions Analysis
Cyanoacetamides, which this compound is a derivative of, are polyfunctional compounds possessing both electrophilic and nucleophilic properties . Typical nucleophilic positions are NH and C-2 with reactivity order C-2 > NH . These chemical properties have been used to design different heterocyclic moieties with different ring sizes .Mechanism of Action
Target of Action
The primary target of this compound is carbonic anhydrase IX (CA IX) . CA IX is a protein that is overexpressed in many solid tumors . It plays a significant role in tumor cell proliferation and survival, making it a promising target for anticancer therapies .
Mode of Action
The compound interacts with its target, CA IX, by inhibiting its activity . This inhibition disrupts the tumor cells’ metabolism, leading to a decrease in cell proliferation and potentially causing cell death .
Biochemical Pathways
The inhibition of CA IX affects the biochemical pathway of anaerobic glycolysis . This pathway is often upregulated in tumor cells, allowing them to survive in hypoxic conditions . By inhibiting CA IX, the compound disrupts this pathway, potentially leading to a decrease in tumor growth .
Result of Action
The inhibition of CA IX by this compound leads to a disruption in tumor cell metabolism . This can result in decreased cell proliferation and potentially induce apoptosis in the tumor cells . The compound has shown significant inhibitory effects against breast cancer cell lines .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the hypoxic conditions often found in solid tumors can enhance the expression of CA IX, potentially increasing the compound’s efficacy . .
properties
IUPAC Name |
2-[2-(phenylcarbamoylamino)-1,3-thiazol-4-yl]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O4S2/c21-31(28,29)17-8-6-14(7-9-17)10-11-22-18(26)12-16-13-30-20(24-16)25-19(27)23-15-4-2-1-3-5-15/h1-9,13H,10-12H2,(H,22,26)(H2,21,28,29)(H2,23,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJILTOQUSSIYJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)CC(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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